molecular formula C17H14O2 B14002119 1-(3-Methoxyphenanthren-9-yl)ethanone CAS No. 7470-21-5

1-(3-Methoxyphenanthren-9-yl)ethanone

Cat. No.: B14002119
CAS No.: 7470-21-5
M. Wt: 250.29 g/mol
InChI Key: BWXOWOBFJCJJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenanthren-9-yl)ethanone is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group attached to the phenanthrene ring system, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenanthren-9-yl)ethanone typically involves the Friedel-Crafts acylation of 3-methoxyphenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

3-Methoxyphenanthrene+Acetyl chlorideAlCl3This compound\text{3-Methoxyphenanthrene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Methoxyphenanthrene+Acetyl chlorideAlCl3​​this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenanthren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxyphenanthren-9-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenanthren-9-yl)ethanone involves its interaction with specific molecular targets. The methoxy group and the aromatic ring system play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Hydroxyphenanthren-9-yl)ethanone
  • 1-(3-Methylphenanthren-9-yl)ethanone
  • 1-(3-Chlorophenanthren-9-yl)ethanone

Comparison: 1-(3-Methoxyphenanthren-9-yl)ethanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

7470-21-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-(3-methoxyphenanthren-9-yl)ethanone

InChI

InChI=1S/C17H14O2/c1-11(18)16-9-12-7-8-13(19-2)10-17(12)15-6-4-3-5-14(15)16/h3-10H,1-2H3

InChI Key

BWXOWOBFJCJJJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.